molecular formula C4H4ClN3O2 B012784 1-(chloromethyl)-3-nitro-1H-pyrazole CAS No. 102388-00-1

1-(chloromethyl)-3-nitro-1H-pyrazole

Cat. No.: B012784
CAS No.: 102388-00-1
M. Wt: 161.55 g/mol
InChI Key: IAHWBFFRJXENRJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chloromethyl group at position 1 and a nitro group at position 3 makes this compound particularly interesting for various chemical applications.

Preparation Methods

The synthesis of 1-(chloromethyl)-3-nitro-1H-pyrazole typically involves the chloromethylation of 3-nitro-1H-pyrazole. One common method includes the reaction of 3-nitro-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to 25°C, to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

1-(Chloromethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for designing enzyme inhibitors.

    Medicine: Derivatives of this compound have shown potential as anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-3-nitro-1H-pyrazole largely depends on its specific application. In biological systems, the compound or its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-(Chloromethyl)-3-nitro-1H-pyrazole can be compared with other chloromethyl and nitro-substituted pyrazoles:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(chloromethyl)-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-3-7-2-1-4(6-7)8(9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHWBFFRJXENRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390647
Record name 1-Chloromethyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102388-00-1
Record name 1-Chloromethyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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